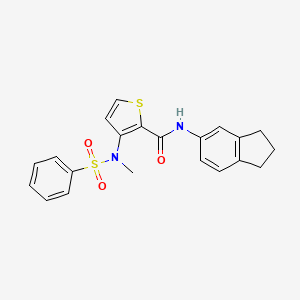

N-(2,3-dihydro-1H-inden-5-yl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core substituted with a 2,3-dihydro-1H-inden-5-yl group and an N-methylbenzenesulfonamido moiety. The compound’s molecular formula is inferred as C₂₂H₂₁N₂O₃S₂ (based on analogs in and ), with key functional groups contributing to its polarity, hydrogen-bonding capacity, and conformational flexibility .

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-23(28(25,26)18-8-3-2-4-9-18)19-12-13-27-20(19)21(24)22-17-11-10-15-6-5-7-16(15)14-17/h2-4,8-14H,5-7H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOQMNFBZSVHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC3=C(CCC3)C=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene core, an indene moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 344.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways, influencing processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. For example, IC50 values ranged from 5 to 15 μM depending on the cell type tested .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of key proteins involved in cancer progression, highlighting its potential as a lead compound for further development .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : Preliminary assays indicate that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were found to be in the range of 50–100 μg/mL .

- Mechanism : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy .

- Case Study 2 : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth compared to control groups, suggesting potential for therapeutic application in oncology .

Data Summary

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7) | Induces apoptosis | 5–15 μM |

| Antibacterial (S. aureus) | Inhibits growth | 50–100 μg/mL |

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

N-(2,3-Dihydro-1H-inden-5-yl)thiophene-2-carboxamide (BD01156789)

- Structure : Lacks the N-methylbenzenesulfonamido group but retains the dihydroindenyl-thiophene carboxamide backbone.

- Properties: Molecular formula C₁₄H₁₃NOS (MW = 267.33 g/mol), purity ≥98%, CAS 332055-83-1 .

N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B)

- Structure : Features a p-tolylacryloylphenyl substituent instead of dihydroindenyl/sulfonamido groups.

- Synthesis : Prepared via Claisen-Schmidt condensation (yield: 74%) with IR peaks confirming C=O (1675 cm⁻¹) and C=C (1605 cm⁻¹) .

- Application : Antimicrobial activity reported, though specific data for the target compound are unavailable .

(Z)-N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-3-methoxythiophene-2-carboxamide (119)

- Structure: Combines a thiophene-2-carboxamide with an imidazole-indolinone scaffold.

- Properties : Orange solid (mp 268–270°C), >98% purity, distinct NMR signals for imidazole protons (δ 7.8–8.2 ppm) .

- Relevance : Demonstrates the versatility of thiophene carboxamides in targeting kinase domains (e.g., TLK2 inhibition) .

Sulfonamido-Containing Analogues

3-[(Methylamino)sulphonyl]-thiophene-2-carboxylic Acid (Impurity H)

- Structure : Simpler sulfonamido-thiophene derivative without the dihydroindenyl group.

- Role : A primary reference standard (CAS 64527-92-0), highlighting the importance of sulfonamido-thiophene motifs in drug impurity profiling .

2-(aminomethyl)-N-(2,3-dihydro-1H-inden-5-yl)benzene-1-sulfonamide

- Structure: Shares the dihydroindenyl-sulfonamido moiety but replaces the thiophene carboxamide with an aminomethylbenzene group.

- Note: Structural data (C₁₆H₁₈N₂O₂S) suggest reduced planarity compared to the target compound .

Comparative Analysis Table

Q & A

Q. How can researchers design a synthesis protocol for N-(2,3-dihydro-1H-inden-5-yl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide?

A robust synthesis protocol typically involves:

- Stepwise functionalization : Begin with thiophene-2-carboxylic acid derivatives, followed by sulfonamide coupling. For example, 2-thiophenecarbonyl chloride can react with substituted anilines in acetonitrile under reflux (1–3 hours) to form the amide core .

- Purification : Use recrystallization (e.g., methanol or acetonitrile) or reverse-phase HPLC for high-purity yields (>95%) .

- Key reagents : N-methylbenzenesulfonamide and 2,3-dihydro-1H-inden-5-amine derivatives. Monitor reactions via TLC or LC-MS for intermediate validation.

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- NMR spectroscopy : Assign 1H and 13C chemical shifts to verify substituent positions and stereochemistry. For example, aromatic protons in the thiophene ring typically appear at δ 6.8–7.5 ppm .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and validate bond lengths/angles. Dihedral angles between aromatic rings should align with computational models (e.g., <15° deviation) .

- Mass spectrometry : HRMS (High-Resolution MS) confirms molecular weight within ±2 ppm error .

Q. How can researchers optimize reaction yields during scale-up synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates .

- Catalytic additives : Use triethylamine or DMAP to accelerate sulfonamide coupling.

- Temperature control : Maintain reflux conditions (70–90°C) for 1–3 hours to minimize side reactions .

Advanced Questions

Q. How should researchers address discrepancies in crystallographic data, such as variable dihedral angles between aromatic rings?

- Comparative analysis : Compare dihedral angles with structurally analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide, where angles range from 8.5° to 13.5°) .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess energy-minimized conformers and identify steric/electronic influences on ring orientations.

- Statistical refinement : Apply SHELXL’s restraints to refine disordered regions in the crystal lattice .

Q. What strategies can elucidate the compound’s potential biological targets or mechanisms of action?

- In silico docking : Screen against target libraries (e.g., AMPA receptors) using molecular docking software (AutoDock Vina). Prioritize binding pockets with high complementarity to the sulfonamide and indene groups .

- SAR studies : Modify substituents (e.g., methyl groups on the benzene ring) and assay for activity changes. For example, replacing N-methyl with bulkier groups may alter receptor affinity .

- Cellular assays : Use HEK-293 cells transfected with ionotropic receptors to measure calcium flux or electrophysiological responses .

Q. How can intermolecular interactions in the crystal structure inform solid-state properties?

- Hydrogen-bond analysis : Identify non-classical C–H⋯O/S interactions (e.g., between thiophene sulfur and aromatic protons) that stabilize the lattice. Graph-set notation (e.g., S(6) motifs) helps classify these interactions .

- Thermal stability : Correlate packing density (from crystallographic data) with DSC-measured melting points. Tightly packed crystals often exhibit higher thermal stability.

Q. What methodologies resolve contradictions in bioactivity data across studies?

- Meta-analysis : Compile IC50/EC50 values from multiple assays (e.g., antimicrobial vs. receptor modulation) and normalize by test conditions (pH, cell line) .

- Dose-response validation : Repeat assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.